

# Application of BP-1-102 in T-cell Acute Lymphoblastic Leukemia Research

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Compound of Interest		
Compound Name:	BP-1-102	
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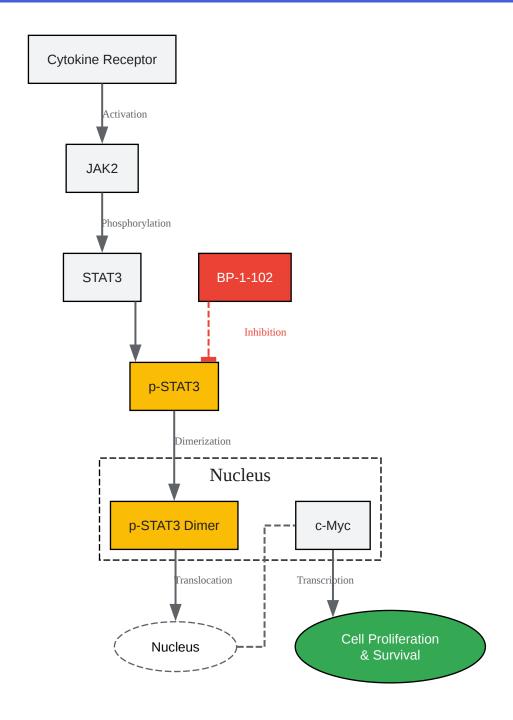
## Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with high relapse rates and poor prognosis, necessitating the development of novel targeted therapies. The JAK2/STAT3 signaling pathway is frequently activated in T-ALL, promoting cell proliferation and survival, making it a promising therapeutic target.[1] **BP-1-102** is a small-molecule inhibitor that has been shown to block the phosphorylation of STAT3, a key component of this pathway.[2][3] This document provides detailed application notes and protocols for the use of **BP-1-102** in T-ALL research, based on preclinical studies.

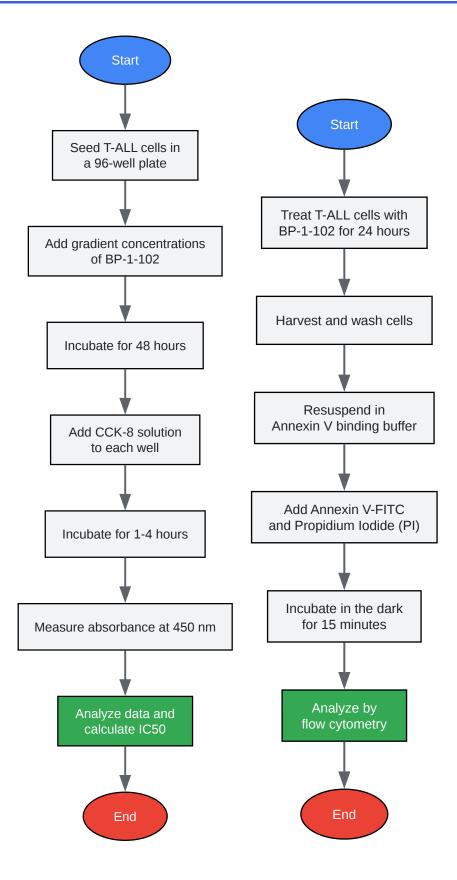
## **Mechanism of Action**

**BP-1-102** exerts its antitumor effects in T-ALL by suppressing the JAK2/STAT3/c-Myc signaling pathway.[2][4] By inhibiting the phosphorylation of STAT3, **BP-1-102** prevents its activation and subsequent translocation to the nucleus, where it would otherwise promote the transcription of target genes involved in cell proliferation and survival, such as c-Myc.[4][5] The downregulation of this pathway leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in T-ALL cells.[2][4]









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### References

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